REACTION_CXSMILES
|
[Br:1][C:2]1[C:10]([O:11][CH3:12])=[CH:9][CH:8]=[C:7]2[C:3]=1[CH:4]=[C:5](C(O)=O)[NH:6]2.N1C2C(=CC=CC=2)C=CC=1>[Cr]([O-])([O-])=O.[Cu+2]>[Br:1][C:2]1[C:10]([O:11][CH3:12])=[CH:9][CH:8]=[C:7]2[C:3]=1[CH:4]=[CH:5][NH:6]2 |f:2.3|
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Name
|
|
Quantity
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1.25 g
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Type
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reactant
|
Smiles
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BrC1=C2C=C(NC2=CC=C1OC)C(=O)O
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Name
|
|
Quantity
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15 mL
|
Type
|
reactant
|
Smiles
|
N1=CC=CC2=CC=CC=C12
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Name
|
|
Quantity
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313 mg
|
Type
|
catalyst
|
Smiles
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[Cr](=O)([O-])[O-].[Cu+2]
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Control Type
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UNSPECIFIED
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Setpoint
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245 °C
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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Nitrogen was gently bubbled through the mixture for 5 minutes
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Duration
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5 min
|
Type
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TEMPERATURE
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Details
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After 90 minutes the mixture was cooled to ambient temperature
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Duration
|
90 min
|
Type
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ADDITION
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Details
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diluted with ethyl acetate (100 ml)
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Type
|
WASH
|
Details
|
washed with 2M aqueous hydrochloric acid (60 ml)
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Type
|
FILTRATION
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Details
|
The ethyl acetate layer was filtered
|
Type
|
DRY_WITH_MATERIAL
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Details
|
the filtrate dried (MgSO4)
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Type
|
CUSTOM
|
Details
|
the solvent evaporated
|
Type
|
CUSTOM
|
Details
|
The residue was purified by silica column chromatography
|
Type
|
WASH
|
Details
|
eluting with dichloromethane/hexane (1/1)
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Name
|
|
Type
|
product
|
Smiles
|
BrC1=C2C=CNC2=CC=C1OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 635 mg | |
YIELD: PERCENTYIELD | 60% | |
YIELD: CALCULATEDPERCENTYIELD | 67% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |